4-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid is a chemical compound characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl group, and a benzoic acid moiety. This compound is significant in organic synthesis and medicinal chemistry due to its structural features that allow for various chemical modifications and biological interactions.
4-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid is classified as an organic compound, specifically an amino acid derivative due to its carboxylic acid functional group. It falls under the category of pyrrolidine derivatives, which are often used in pharmaceuticals and agrochemicals.
The synthesis of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid generally involves several key steps:
The synthetic route may vary depending on the desired stereochemistry (R or S configuration). The use of chiral catalysts or starting materials can influence the final product's enantiomeric purity.
The molecular structure of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid features:
The InChI Key for this compound is KNEBKWUFRVXIRI-UHFFFAOYSA-N, facilitating its identification in chemical databases . The boiling point remains unspecified, but its stability under standard laboratory conditions is noted.
4-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid can undergo various chemical reactions:
Common reagents include:
The mechanism of action for 4-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid involves its interaction with specific biological targets. The tert-butoxycarbonyl group acts as a protecting group, while the benzoic acid moiety can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity .
While specific physical properties such as melting point are not extensively documented, general characteristics include:
Key chemical properties include:
4-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid has several applications in scientific research:
This compound's versatility makes it valuable across various fields, including chemistry, biology, and medicine.
The introduction of the tert-butoxycarbonyl (Boc) group onto the pyrrolidine nitrogen represents a critical first step in synthesizing the target compound. This transformation typically employs di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Triethylamine (TEA) or lithium hydroxide in tetrahydrofuran (THF) at 0–25°C achieves >95% N-alkylation efficiency while preserving the carboxylic acid functionality. The Boc group serves dual purposes: it prevents undesired side reactions at the nucleophilic amine site and enhances the compound’s solubility in organic solvents like ethyl acetate or dichloromethane [7] [9].
The reaction’s success hinges on pH control. Strong bases (e.g., NaOH) can hydrolyze Boc groups, while weak bases fail to deprotonate the pyrrolidine sufficiently. Lithium hydroxide strikes an optimal balance, enabling rapid Boc protection (<2 hours) without decarboxylation. Post-reaction, the product is isolated by acid-base extraction, where hydrochloric acid (HCl) liberates the Boc-protected amine from aqueous layers, followed by crystallization to >99% purity [1] [3].
Table 1: Comparative Boc-Protection Conditions for Pyrrolidine Derivatives
Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Triethylamine | THF | 1.5 | 0–25 | 95 |
LiOH | THF/H₂O | 2.0 | 25 | 98 |
NaOH | Dioxane | 0.5 | 0 | 82* |
Na₂CO₃ | Acetone | 4.0 | 40 | 88 |
*Yield reduction due to Boc-group hydrolysis
Achieving regioselectivity at the pyrrolidine C3 position demands precise metal-catalyzed cross-coupling. A favored route involves Suzuki-Miyaura coupling between 3-bromopyrrolidine-Boc precursors and 4-carboxyphenylboronic acid. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in degassed toluene/ethanol (3:1) with K₂CO₃ as base yields 75–80% of the coupled product. Key to success is excluding oxygen, which prevents boronic acid homocoupling [3].
Non-metallic approaches include nucleophilic aromatic substitution (SNAr) using 4-fluorobenzoic acid derivatives. Here, the pyrrolidine nitrogen is first Boc-protected, followed by C3-lithiation with n-butyllithium at −78°C. The generated carbanion attacks 4-fluorobenzonitrile, and subsequent nitrile hydrolysis delivers the carboxylic acid. This method avoids precious metals but requires stringent temperature control to prevent ring-opening side reactions [7].
Table 2: Regioselective C3-Functionalization Approaches
Method | Reagents | Key Challenge | Yield (%) |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol | Boronic acid homocoupling | 78 |
SNAr | n-BuLi, 4-Fluorobenzonitrile, THF | Thermal decomposition at >−60°C | 65 |
Stille Coupling | (CH₃)₃Sn-C₆H₄CO₂H, PdCl₂(PPh₂)₂, DMF | Tin reagent toxicity | 72 |
Carbonyldiimidazole (CDI) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are pivotal for activating the benzoic acid group toward amide bond formation without racemization. CDI-mediated activation proceeds via a stable acyl imidazolidate intermediate. Treating 4-(1-Boc-pyrrolidin-3-yl)benzoic acid (1.0 equiv) with CDI (1.2 equiv) in anhydrous THF at 25°C generates this intermediate within 30 minutes. Subsequent addition of amines (e.g., methylamine) affords amides in 85–92% yield. CDI’s advantage lies in its gaseous byproduct (CO₂), simplifying purification [6].
EDC, often paired with HOBt (hydroxybenzotriazole), is superior for sterically hindered amines. The protocol dissolves the acid and EDC·HCl (1.5 equiv) in dichloromethane (DCM), followed by HOBt (1.0 equiv) and amine (1.3 equiv). After 12–18 hours at 25°C, aqueous workup removes urea byproducts, delivering crude amides. Silica chromatography achieves >95% purity. Notably, EDC/HOBt suppresses epimerization in chiral pyrrolidines, making it ideal for synthesizing enantiopure drug intermediates like ampreloxetine precursors [3] [6].
Solid-phase synthesis employs Wang or Rink amide resins for constructing peptide-pyrrolidine conjugates. The benzoic acid is first anchored to the resin via ester linkages using DIC (diisopropylcarbodiimide)/DMAP (4-dimethylaminopyridine) catalysis. After Boc-deprotection with trifluoroacetic acid (TFA), successive amino acid couplings (using HBTU activation) elongate the peptide chain. Cleavage with 95% TFA releases the hybrid product in 40–60% overall yield. While advantageous for combinatorial libraries, resin loading limitations (<0.8 mmol/g) restrict scalability beyond 100-g batches [8].
Solution-phase synthesis bypasses solid support limitations. Here, 4-(1-Boc-pyrrolidin-3-yl)benzoic acid reacts with amino acid esters via EDC in DCM. The Boc group is then selectively removed with HCl/dioxane, enabling peptide elongation in one pot. This method achieves 70–75% yields on multi-gram scales but demands careful purification after each step to eliminate dipeptide or tripeptide byproducts. Reverse addition—adding the acid to pre-mixed EDC/amine—minimizes symmetric anhydride formation, improving yields by 15% [8] [9].
Table 3: Solution-Phase vs. Solid-Phase Synthesis Metrics
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale | Multi-gram (≤5 kg demonstrated) | Milligram to gram (≤100 g) |
Purification | Column chromatography required | Simple filtration/washes |
Synthesis Time | 8–12 hours per coupling | 2–4 hours per coupling |
Scalability | High (adapted to continuous flow) | Low (batch-limited) |
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1